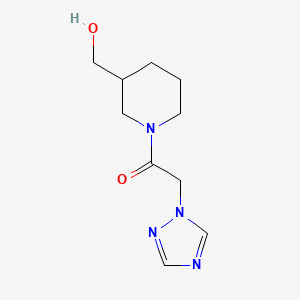

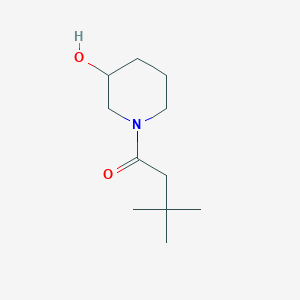

![molecular formula C13H21FN2 B1462788 2-[(Dipropylamino)methyl]-4-fluoroaniline CAS No. 1156224-98-4](/img/structure/B1462788.png)

2-[(Dipropylamino)methyl]-4-fluoroaniline

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organometallic Catalysis and Synthesis

Research has shown that certain fluoroaniline derivatives participate in organometallic reactions, such as the hydroamination of diphenylbutadiyne, to yield complex organic structures. This process is catalyzed by heterobimetallic compounds, demonstrating the utility of these fluoroaniline derivatives in synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Younis et al., 2015).

Fluorinated Compound Synthesis

Fluoroaniline derivatives serve as precursors for the synthesis of fluorinated compounds, which are important in medicinal chemistry for their enhanced stability and bioavailability. For instance, 4-fluoropyrrolidine derivatives have been synthesized for use as dipeptidyl peptidase IV inhibitors, showcasing the role of fluoroanilines in the development of therapeutic agents (Singh & Umemoto, 2011).

Material Science and Sensing Applications

Derivatives of fluoroanilines have been explored for their potential in material science, specifically in creating fluorescent materials and sensors. The study of dipyridylaminomethylstilbenes has revealed insights into dual fluorescence and fluoroionophoric behavior, which could be leveraged in the design of optical materials and sensors (Yang et al., 2005).

Environmental Toxicology

In the realm of environmental science, the impact of fluoroanilines on ecosystems has been assessed through metabonomic studies. These studies utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy to identify changes in low-molecular-weight metabolites in organisms exposed to fluoroanilines, offering a method to assess the environmental toxicity of these compounds (Bundy et al., 2002).

Advanced Organic Chemistry and Drug Development

Fluoroaniline derivatives have also been synthesized for their use in advanced organic chemistry and drug development processes, such as the creation of epidermal growth factor receptor (EGFR) targeting agents using [18F]fluoroanilines for positron emission tomography (PET) imaging. This illustrates the crucial role of fluoroaniline derivatives in synthesizing radiopharmaceuticals for diagnostic purposes (Vasdev et al., 2004).

Safety and Hazards

The safety data for “2-[(Dipropylamino)methyl]-4-fluoroaniline” indicates that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

2-[(dipropylamino)methyl]-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21FN2/c1-3-7-16(8-4-2)10-11-9-12(14)5-6-13(11)15/h5-6,9H,3-4,7-8,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZBWKONFWRRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

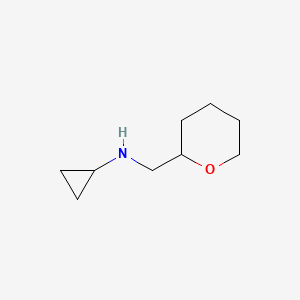

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)

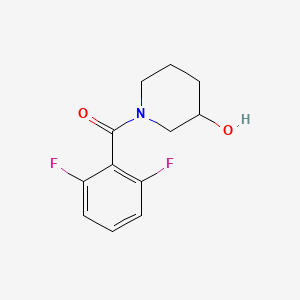

![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462724.png)